5-chloro-N-ethyl-2-methoxy-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide
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Overview
Description
5-chloro-N-ethyl-2-methoxy-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, which make it a valuable intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-ethyl-2-methoxy-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like zinc amalgam in hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-ethyl-2-methoxy-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions are typical, involving reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, solvents like dichloromethane (DCM), and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
5-chloro-N-ethyl-2-methoxy-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-ethyl-2-methoxy-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares structural similarities and is used as an intermediate in the synthesis of glyburide.
Chloro(5-methoxy-2-1-(4-methoxyphenyl)imino-N-ethyl phenyl-C): Another related compound with applications in catalysis.
Uniqueness
5-chloro-N-ethyl-2-methoxy-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide is unique due to its specific functional groups and the versatility in its applications. Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses highlight its importance in scientific research and industrial processes.
Properties
Molecular Formula |
C17H20ClNO3S |
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Molecular Weight |
353.9 g/mol |
IUPAC Name |
5-chloro-N-ethyl-2-methoxy-4-methyl-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H20ClNO3S/c1-5-19(14-8-6-7-12(2)9-14)23(20,21)17-11-15(18)13(3)10-16(17)22-4/h6-11H,5H2,1-4H3 |
InChI Key |
KUTNKLGPEBNDKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Origin of Product |
United States |
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